molecular formula C24H36O2 B10829992 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol

2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol

Cat. No.: B10829992
M. Wt: 356.5 g/mol
InChI Key: HXPWAXPFMKPESR-UHFFFAOYSA-N
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Description

2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexene ring substituted with a methyl and a prop-1-en-2-yl group, connected to a benzene ring that bears octyl and diol substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol can be achieved through a multi-step process involving several key reactions:

    Formation of the Cyclohexene Ring: The initial step involves the cyclization of a suitable diene precursor under acidic conditions to form the cyclohexene ring. This can be achieved using a Diels-Alder reaction.

    Substitution Reactions: The methyl and prop-1-en-2-yl groups are introduced via electrophilic substitution reactions. Common reagents for these steps include methyl iodide and prop-1-en-2-yl bromide, with a strong base such as sodium hydride to facilitate the reaction.

    Coupling with Benzene Ring: The cyclohexene derivative is then coupled with a benzene ring bearing the octyl and diol substituents. This can be done using a Suzuki coupling reaction, where a palladium catalyst and a suitable base are employed.

    Hydroxylation: The final step involves the hydroxylation of the benzene ring to introduce the diol groups. This can be achieved using a hydroxylation reagent such as osmium tetroxide or a similar oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) and strong bases (sodium hydride, potassium tert-butoxide) are commonly employed.

Major Products

    Oxidation: Quinones, carboxylic acids, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It may modulate the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit pro-inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol: Similar structure but with a pentyl group instead of an octyl group.

    2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-hexylbenzene-1,3-diol: Similar structure but with a hexyl group instead of an octyl group.

Uniqueness

The uniqueness of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the octyl group can influence its lipophilicity and interaction with biological membranes, potentially enhancing its bioavailability and efficacy in therapeutic applications.

Properties

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol

InChI

InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3

InChI Key

HXPWAXPFMKPESR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

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